Phosphate de dibutyle 3-hydroxybutyle

Vue d'ensemble

Description

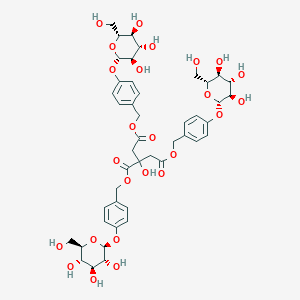

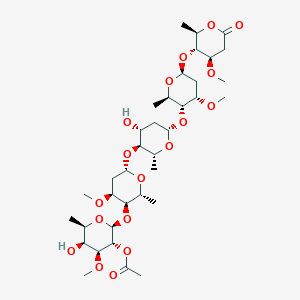

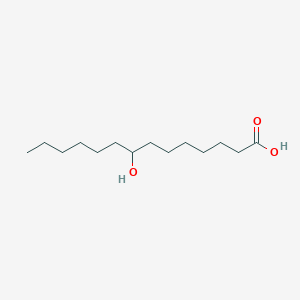

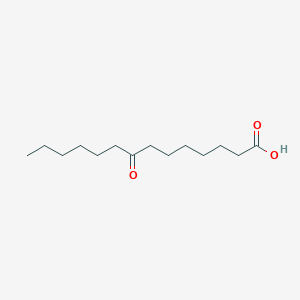

Le Phosphate de dibutyle-3-hydroxybutyle est un composé organophosphoré produit par le métabolisme du phosphate de tributyle. Il est connu pour son rôle dans divers processus biochimiques et industriels. Le composé a la formule moléculaire C12H27O5P et une masse molaire de 282,3 g/mol .

Applications De Recherche Scientifique

Dibutyl-3-Hydroxybutyl Phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its role in metabolic pathways and its effects on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is utilized in the production of plasticizers and other industrial chemicals.

Mécanisme D'action

Target of Action

Dibutyl 3-hydroxybutyl phosphate is a compound produced from the metabolism of the organophosphorus solvent, tributyl phosphate (TBP)

Mode of Action

It is known that it is produced from the metabolism of tributyl phosphate (tbp) in the presence of nadph .

Biochemical Pathways

It is known to be a metabolite of tributyl phosphate (tbp), suggesting it may be involved in the same or similar biochemical pathways .

Pharmacokinetics

It is known to be soluble in dmf (25 mg/ml), dmso (16 mg/ml), ethanol (16 mg/ml), and pbs (ph 72, 16 mg/ml) , which may influence its bioavailability.

Result of Action

It is known to be a metabolite of tributyl phosphate (tbp), suggesting it may have similar effects .

Action Environment

It is known to be stable for at least one year when stored at -20°c .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Phosphate de dibutyle-3-hydroxybutyle peut être synthétisé par le métabolisme du phosphate de tributyle. Ce processus implique l'incubation du phosphate de tributyle avec des microsomes hépatiques de poissons rouges en présence de NADPH, ce qui conduit à la formation de phosphate de dibutyle-3-hydroxybutyle et de phosphate de dibutyle .

Méthodes de production industrielle : La production industrielle du Phosphate de dibutyle-3-hydroxybutyle implique généralement la radiolyse du phosphate de tributyle. Cette méthode s'est avérée produire le composé efficacement .

Analyse Des Réactions Chimiques

Types de réactions : Le Phosphate de dibutyle-3-hydroxybutyle subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : La réduction peut être réalisée à l'aide d'agents réducteurs comme l'hydrure de lithium aluminium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les ions hydroxyde ou les amines.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés d'acide phosphorique, tandis que la réduction pourrait produire des composés organophosphorés plus simples.

4. Applications de la recherche scientifique

Le Phosphate de dibutyle-3-hydroxybutyle a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie : Le composé est étudié pour son rôle dans les voies métaboliques et ses effets sur les systèmes biologiques.

Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le traitement des troubles neurologiques.

Industrie : Il est utilisé dans la production de plastifiants et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action du Phosphate de dibutyle-3-hydroxybutyle implique son interaction avec diverses cibles moléculaires et voies. Il est connu pour affecter le métabolisme des composés organophosphorés et peut influencer les activités enzymatiques dans les systèmes biologiques. Les effets du composé sont médiés par son interaction avec des enzymes et des récepteurs spécifiques, conduisant à des changements dans les processus cellulaires .

Composés similaires :

Phosphate de tributyle : Le précurseur du Phosphate de dibutyle-3-hydroxybutyle, utilisé dans des applications industrielles similaires.

Phosphate de dibutyle : Un autre métabolite du phosphate de tributyle avec des propriétés comparables.

Esters d'acide phosphorique : Une classe plus large de composés ayant des structures chimiques et une réactivité similaires.

Unicité : Le Phosphate de dibutyle-3-hydroxybutyle est unique en raison de son origine métabolique spécifique et de ses propriétés chimiques distinctes. Sa capacité à subir diverses réactions chimiques et son large éventail d'applications dans différents domaines en font un composé précieux pour la recherche et l'utilisation industrielle .

Comparaison Avec Des Composés Similaires

Tributyl Phosphate: The precursor to Dibutyl-3-Hydroxybutyl Phosphate, used in similar industrial applications.

Dibutyl Phosphate: Another metabolite of tributyl phosphate with comparable properties.

Phosphoric Acid Esters: A broader class of compounds with similar chemical structures and reactivity.

Uniqueness: Dibutyl-3-Hydroxybutyl Phosphate is unique due to its specific metabolic origin and its distinct chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .

Propriétés

IUPAC Name |

dibutyl 3-hydroxybutyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O5P/c1-4-6-9-15-18(14,16-10-7-5-2)17-11-8-12(3)13/h12-13H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBNHONKIDIOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901008696 | |

| Record name | Dibutyl 3-hydroxybutyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89197-69-3 | |

| Record name | 4-Dibutoxyphosphoryloxybutan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089197693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl 3-hydroxybutyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Dibutyl 3-hydroxybutyl phosphate formed in fish?

A1: Dibutyl 3-hydroxybutyl phosphate (DBHP) is a metabolite of Tributylphosphate (TBP), a commonly used alkyl organophosphate ester. Research has shown that fish, such as Carassius carassius (goldfish) and Oryzias latipes (killifish), can metabolize TBP into DBHP. This biotransformation process primarily occurs in the liver microsomes and is catalyzed by specific enzymes, mainly cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP1A. [, ]

Q2: What is the significance of studying Dibutyl 3-hydroxybutyl phosphate formation?

A2: While DBHP itself might not be acutely toxic, understanding its formation and the metabolic pathways involved is crucial for several reasons.

- Biomarker of Exposure: The presence of DBHP in fish tissues can serve as a biomarker for Tributylphosphate exposure. [] This is important for monitoring environmental contamination and assessing potential risks to aquatic organisms.

- Species Differences: Researching metabolic pathways in different species helps us understand how various organisms process environmental contaminants and highlights potential differences in susceptibility. [] This knowledge is vital for developing effective conservation and risk management strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

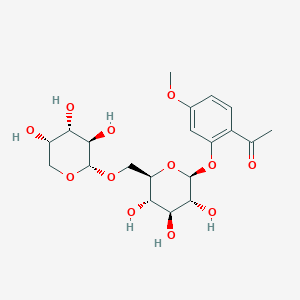

![(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B150439.png)

![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)